molecular formula C12H20N4 B1416233 5-Ethyl-4-methyl-6-(1-piperidinyl)-2-pyrimidinamine CAS No. 915920-63-7

5-Ethyl-4-methyl-6-(1-piperidinyl)-2-pyrimidinamine

Cat. No.: B1416233
CAS No.: 915920-63-7
M. Wt: 220.31 g/mol
InChI Key: BCRJXMWWKWVHHM-UHFFFAOYSA-N
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Description

5-Ethyl-4-methyl-6-(1-piperidinyl)-2-pyrimidinamine, also known as EMMPA, is a synthetic compound that is widely used in scientific research. It is a versatile molecule with a range of potential applications, from drug development to biochemistry. EMMPA has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.

Scientific Research Applications

Antimalarial Research

  • Investigations into Antimalarial Agents : A study explored the synthesis of a pyrimidine derivative similar to 5-Ethyl-4-methyl-6-(1-piperidinyl)-2-pyrimidinamine, focusing on its potential as an antimalarial agent. However, the synthesized material lacked significant antimalarial activity (Hung & Werbel, 1984).

Neurological and Psychiatric Research

  • Serotonin 5-HT2 Receptor Antagonists : Research on derivatives of this compound has shown potential in the development of centrally acting serotonin 5-HT2 antagonists. These compounds have shown efficacy in animal models, suggesting potential applications in neurological and psychiatric disorders (Andersen et al., 1992).
  • Neuroprotective Activity : A study synthesized new pyrimidine derivatives with potent neuroprotective activity in a model of cerebral ischemia. These compounds demonstrated high selectivity and affinity for serotonin 5-HT1A receptors (Kamei et al., 2005).

Pharmacological Studies

  • Antipsychotic Drug Research : The compound has been investigated in the context of antipsychotic drugs. For example, risperidone, which has a similar structure, is used in the treatment of schizophrenia and bipolar disorder (Germann et al., 2012).

Antiviral Research

  • Antiviral Activity : Some derivatives of pyrimidinamine have shown inhibitory activity against retroviruses, suggesting potential applications in antiviral therapy (Hocková et al., 2003).

Insecticidal/Acaricidal Research

  • Insecticidal and Acaricidal Applications : Pyrimidinamine derivatives have been shown to exhibit remarkable insecticidal activities against certain pests, suggesting potential use in agriculture and pest control (Zhang et al., 2019).

Cardiovascular Research

  • Cardiovascular Effects : Studies have examined the impact of related compounds on cardiovascular parameters like blood pressure and vascular tone, which could have implications for cardiovascular disease treatment (Terrón & Martínez-García, 2007).

Anticancer Research

  • Anticancer Potential : Research on pyrido[1,2-a]pyrimidin-4-one derivatives, structurally similar to this compound, has shown antiproliferative activity against various human cancer cell lines, indicating potential applications in oncology (Mallesha et al., 2012).

Properties

IUPAC Name

5-ethyl-4-methyl-6-piperidin-1-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-3-10-9(2)14-12(13)15-11(10)16-7-5-4-6-8-16/h3-8H2,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRJXMWWKWVHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1N2CCCCC2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651067
Record name 5-Ethyl-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-63-7
Record name 5-Ethyl-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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